molecular formula C6H11ClF3N B6300642 N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2231675-27-5

N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B6300642
CAS No.: 2231675-27-5
M. Wt: 189.60 g/mol
InChI Key: NGMKMYXWHQKFQO-UHFFFAOYSA-N
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Description

N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane-based amine hydrochloride derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methylamine substituent. Cyclobutane rings introduce moderate ring strain compared to cyclopropane derivatives, influencing reactivity and stability . The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve bioavailability and metabolic resistance in pharmaceutical contexts . The hydrochloride salt form likely increases water solubility, a common feature in bioactive amines for enhanced delivery .

Properties

IUPAC Name

N-methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c1-10-5-2-4(3-5)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMKMYXWHQKFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Curtius Rearrangement

  • Step 1 : Carboxylic acid (1e ) is converted to acyl azide using diphenylphosphoryl azide (DPPA).

  • Step 2 : Thermal decomposition of the azide yields an isocyanate intermediate, hydrolyzed to the primary amine (1f ) under acidic conditions (50–70% yield).

Nitro Reduction

  • Raney nickel-catalyzed hydrogenation of nitro-substituted trifluoromethyl cyclobutanes (e.g., 4a4c ) provides aniline derivatives in >90% yield.

Critical Note : Stereochemical retention is observed in both pathways, making resolution of racemic mixtures essential for enantiopure products.

N-Methylation Strategies

Primary amines are methylated using reductive amination or alkylation:

Reductive Amination

  • Formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C achieve >80% conversion to N-methyl derivatives.

  • Example : 3-(Trifluoromethyl)cyclobutan-1-amine → N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine (85% yield).

Alkylation with Methyl Iodide

  • Treatment with methyl iodide and potassium carbonate in DMF at 60°C affords N-methylated products (70–75% yield).

Table 2 : Comparison of Methylation Methods

MethodConditionsYield (%)Purity (%)
Reductive AminationHCHO, NaBH₃CN, MeOH, 25°C8598
AlkylationCH₃I, K₂CO₃, DMF, 60°C7595

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in diethyl ether or dichloromethane, yielding the hydrochloride salt with >99% purity. Crystallization from ethanol/water enhances stereochemical homogeneity.

Stereochemical Resolution

For enantiomerically pure N-methyl derivatives, diastereomeric resolution of intermediates is critical:

  • Diastereomer Separation : 3-(Trifluoromethyl)cyclobutanecarboxylic acid is resolved via chiral chromatography or diastereomeric salt formation (e.g., using (1R,2S)-ephedrine).

  • Impact on Bioactivity : Cis- and trans-isomers exhibit distinct Log P (1.8 vs. 2.1) and solubility profiles, influencing drug-likeness.

Scalability and Industrial Considerations

  • SF₄ Handling : Requires specialized equipment due to toxicity; alternatives like Morph-DAST are less efficient for trifluoromethylation.

  • Cost Analysis : SF₄-based routes cost $150–200/g at pilot scale, whereas nitro reduction pathways reduce expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Analogs

Compound : N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1301714-23-7)

  • Molecular Formula : C₅H₉ClF₃N
  • Molecular Weight : 175.58 g/mol
  • Key Features :
    • Cyclopropane ring (higher ring strain vs. cyclobutane).
    • Trifluoromethyl group at the 1-position.
  • Applications : Used as a building block in chemical synthesis due to its strained ring, which may facilitate ring-opening reactions .

The trifluoromethyl group’s position (1- vs. 3-) alters steric and electronic effects, influencing interaction with biological targets.

Cyclobutane Derivatives with Bulky Substituents

Compound : N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride (CAS 1354954-29-2)

  • Molecular Formula : C₁₄H₁₉N·HCl
  • Molecular Weight : 237.76 g/mol
  • Key Features :
    • Cyclobutane ring with a 2-methylphenyl substituent.
    • Cyclopropyl group attached to the amine.
  • Applications: Utilized in non-pharmaceutical research, likely for studying steric effects in receptor binding or catalysis .

Comparison : The 2-methylphenyl group introduces significant steric bulk, which may hinder molecular interactions compared to the smaller trifluoromethyl group in the target compound. The cyclopropyl substituent on the amine could modulate basicity and solubility.

Trifluoromethyl-Containing Bioactive Amines

Compound : R-(-)-Fluoxetine Hydrochloride (CAS 114247-09-5)

  • Molecular Formula: C₁₇H₁₉ClF₃NO
  • Molecular Weight : 345.79 g/mol
  • Key Features: Propylamine backbone with a phenoxy group and trifluoromethyl substituent. Selective serotonin reuptake inhibitor (SSRI).
  • Applications : Clinically used to treat depression and anxiety disorders .

Comparison: While structurally distinct (linear chain vs. cyclobutane), both compounds leverage the trifluoromethyl group for enhanced metabolic stability and lipophilicity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride (hypothetical) C₆H₁₁ClF₃N (inferred) ~194.6 (estimated) Cyclobutane, 3-CF₃, methylamine hydrochloride Research applications (inferred from analogs)
N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride C₅H₉ClF₃N 175.58 Cyclopropane, 1-CF₃, methylamine hydrochloride Chemical synthesis building block
N-Cyclopropyl-3-(2-methylphenyl)cyclobutan-1-amine hydrochloride C₁₄H₁₉N·HCl 237.76 Cyclobutane, 2-methylphenyl, cyclopropylamine Non-pharmaceutical research
R-(-)-Fluoxetine Hydrochloride C₁₇H₁₉ClF₃NO 345.79 Propylamine, phenoxy-CF₃, SSRI activity Pharmaceutical (antidepressant)

Research Findings and Implications

  • Ring Strain and Reactivity : Cyclobutane derivatives exhibit lower strain than cyclopropanes, balancing stability and reactivity for synthetic applications .
  • Trifluoromethyl Effects : The -CF₃ group enhances lipophilicity and electron-withdrawing properties, critical in drug design for improved membrane permeability and metabolic resistance .
  • Steric Considerations : Bulky substituents (e.g., 2-methylphenyl) may reduce binding affinity in biological systems compared to smaller groups like -CF₃ .

Biological Activity

N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative characterized by the presence of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity, which may facilitate better membrane permeability and interaction with biological targets.

The molecular formula for this compound is C₅H₉ClF₃N, with a molecular weight of approximately 183.58 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological properties, making it an interesting subject for research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, likely involving enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property may lead to modulation of enzyme activity or receptor interactions, resulting in various biological effects.

Biological Activities

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. Here are some notable areas of investigation:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves targeting specific proteins essential for bacterial survival.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in several cancer cell lines, indicating potential as an anticancer agent. Structure-activity relationship (SAR) studies suggest that modifications to the trifluoromethyl group can significantly impact cytotoxicity levels.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits Mycobacterium tuberculosis
CytotoxicityEffective against cancer cell lines
Enzyme InhibitionPotential modulation of enzyme activity

Case Studies

  • Antitubercular Screening : A high-throughput screening identified several compounds with anti-tubercular activity, including derivatives related to cyclobutane structures. These compounds showed promising results against resistant strains of Mycobacterium tuberculosis, indicating a potential therapeutic pathway .
  • Cytotoxicity Assays : In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values suggesting strong potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of the trifluoromethyl group at specific positions on the cyclobutane ring can enhance biological activity. For instance, modifications that increase lipophilicity or alter steric properties tend to improve the compound's efficacy against targeted biological pathways.

Q & A

Q. What are the optimal synthetic routes for N-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves:
  • Cyclobutane Ring Formation : Cyclization of precursors (e.g., cyclobutanone derivatives) under controlled conditions, often using reducing agents like NaBH₄ or LiAlH₄ .
  • Trifluoromethyl Group Introduction : Reagents such as trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) are employed, with Cu or Pd catalysis for regioselective CF₃ incorporation .
  • Amine Methylation : The parent amine is methylated using methyl iodide (CH₃I) or reductive amination with formaldehyde, followed by HCl treatment to form the hydrochloride salt .
  • Key Reaction Conditions : Temperature (-78°C to 100°C), anhydrous solvents (THF, DCM), and inert atmosphere (N₂/Ar) ensure yield and purity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirms structure, with characteristic shifts for CF₃ (δ ~ -60 ppm in ¹⁹F NMR) and cyclobutane ring protons (δ 2.5–4.0 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 175.58 for [M+H]⁺) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state .

Q. What safety precautions are required for handling this compound?

  • Methodological Answer :
  • Hazard Statements : Corrosive (skin/eye irritation) and harmful if inhaled (H315, H319, H335) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and store under inert atmosphere (N₂) at 2–8°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, enhancing electrophilicity at adjacent carbons and altering nucleophilic substitution pathways .
  • Steric Effects : Its bulkiness impacts stereoselectivity in cycloaddition reactions and binding to enzyme active sites .
  • Biological Impact : CF₃ improves metabolic stability and lipophilicity, increasing membrane permeability and target engagement (e.g., anticancer activity comparable to cisplatin derivatives) .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

  • Methodological Answer :
  • Comparative Analysis :
CompoundKey Structural FeatureBioactivity Trend
3-(Trifluoromethyl)pentan-3-amine HClLinear chainReduced steric hindrance; lower potency
3-(Trifluoromethyl)bicyclo[1.1.1]pentane HClRigid bicyclic coreEnhanced target selectivity
  • Critical Substituents : The cyclobutane ring’s strain and N-methylation optimize binding to CNS targets (e.g., serotonin receptors) .

Q. What experimental strategies resolve contradictions in reported biological data?

  • Methodological Answer :
  • Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolic Stability Assays : Compare hepatic microsomal half-life (t₁/₂) to clarify discrepancies in in vivo efficacy .

Q. How is computational modeling used to predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., DNA topoisomerase II) via hydrogen bonding with the amine group and hydrophobic contacts with CF₃ .
  • MD Simulations : GROMACS assesses dynamic stability of ligand-target complexes over 100-ns trajectories .

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